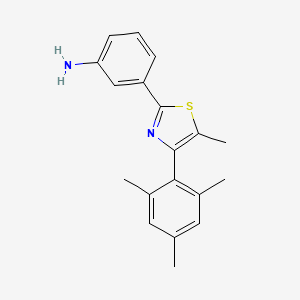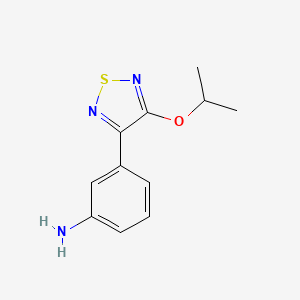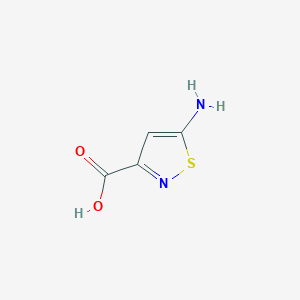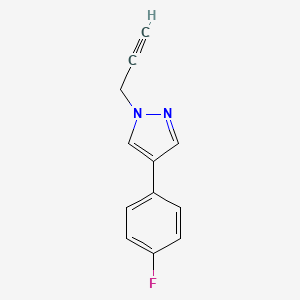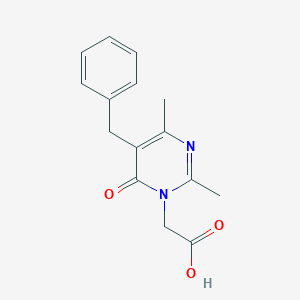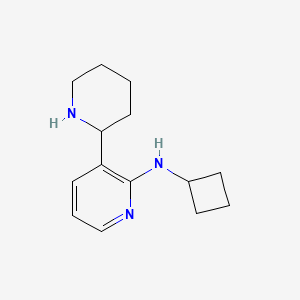
N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine is an organic compound that features a piperidine ring, a pyridine ring, and a cyclobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. Detailed studies on its binding affinity and activity at these targets are ongoing .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-3-yl)pyrazin-2-amine: Shares a pyridine ring but differs in the presence of a pyrazine ring instead of a piperidine ring.
N-(Pyridin-2-yl)amides: Contains a pyridine ring and an amide group, differing in the functional groups attached.
Uniqueness
N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine is unique due to the combination of its cyclobutyl, piperidine, and pyridine rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H21N3 |
|---|---|
Peso molecular |
231.34 g/mol |
Nombre IUPAC |
N-cyclobutyl-3-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C14H21N3/c1-2-9-15-13(8-1)12-7-4-10-16-14(12)17-11-5-3-6-11/h4,7,10-11,13,15H,1-3,5-6,8-9H2,(H,16,17) |
Clave InChI |
ZLHYWIVOOHYQRX-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=C(N=CC=C2)NC3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


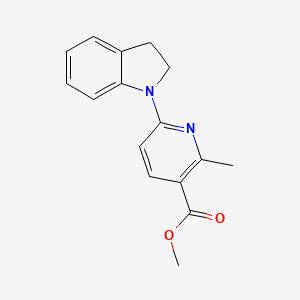
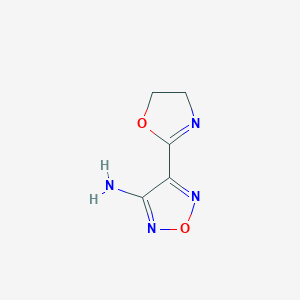
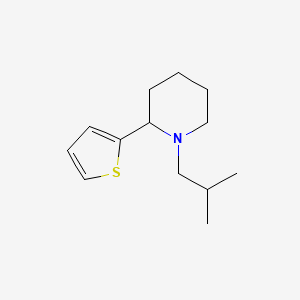



![1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11797796.png)
